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molecular formula C15H11FN2O2 B8570533 4-(3-fluorophenyl)-7-methoxyphthalazin-1(2H)-one

4-(3-fluorophenyl)-7-methoxyphthalazin-1(2H)-one

Cat. No. B8570533
M. Wt: 270.26 g/mol
InChI Key: ORWXPWRJGVYTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08937178B2

Procedure details

A solution of 2-(3-fluorobenzoyl)-5-methoxybenzoic acid (21 g, 76.5 mmol) in hydrazine hydrate (4.09 mL, 84.0 mmol) and EtOH (300 mL) was heated overnight at 80° C. The reaction mixture was concentrated, diluted with water (300 mL), and the precipitate was filtered and dried to yield 4-(3-fluorophenyl)-7-methoxyphthalazin-1(2H)-one (7.2 g). (270.85 [M+H]) 1H NMR: (400 MHz, DMSO) δ: 3.96 (s, 3H), 7.36-7.43 (m, 3H), 7.46-7.49 (m, 1H), 7.57-7.64 (m, 2H), 7.73-7.73 (d, J=2.8, 1H).
Name
2-(3-fluorobenzoyl)-5-methoxybenzoic acid
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
4.09 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][CH:20]=1)[C:5]([C:7]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:8]=1[C:9](O)=[O:10])=O.O.[NH2:22][NH2:23]>CCO>[F:1][C:2]1[CH:3]=[C:4]([C:5]2[C:7]3[C:8](=[CH:12][C:13]([O:16][CH3:17])=[CH:14][CH:15]=3)[C:9](=[O:10])[NH:23][N:22]=2)[CH:18]=[CH:19][CH:20]=1 |f:1.2|

Inputs

Step One
Name
2-(3-fluorobenzoyl)-5-methoxybenzoic acid
Quantity
21 g
Type
reactant
Smiles
FC=1C=C(C(=O)C2=C(C(=O)O)C=C(C=C2)OC)C=CC1
Name
Quantity
4.09 mL
Type
reactant
Smiles
O.NN
Name
Quantity
300 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with water (300 mL)
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1=NNC(C2=CC(=CC=C12)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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